molecular formula C19H19N5O3S B3443132 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 557063-71-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3443132
CAS No.: 557063-71-5
M. Wt: 397.5 g/mol
InChI Key: RMSBIMWEEIKOOX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative characterized by three key structural motifs:

A 1,2,4-triazole-3-sulfanyl core substituted with an ethyl group at position 4 and a pyridin-4-yl group at position 3.

An acetamide linker bridging the benzodioxin and triazole groups, providing conformational flexibility .

The ethyl and pyridin-4-yl substituents on the triazole distinguish it from analogs, influencing electronic properties, solubility, and steric interactions.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-2-24-18(13-5-7-20-8-6-13)22-23-19(24)28-12-17(25)21-14-3-4-15-16(11-14)27-10-9-26-15/h3-8,11H,2,9-10,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSBIMWEEIKOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557063-71-5
Record name N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxin ring. This is followed by the introduction of the triazole and pyridine groups through a series of condensation and substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridine rings, often using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry

The compound has been synthesized and evaluated for its pharmacological activities. The presence of the benzodioxin and triazole moieties suggests possible interactions with biological targets that can lead to therapeutic effects.

Key Findings:

  • Enzyme Inhibition: Research indicates that derivatives of this compound exhibit inhibitory activity against key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are relevant in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .

Enzyme Inhibition Studies

A study focused on the synthesis of sulfonamide derivatives containing the benzodioxin structure demonstrated their potential as enzyme inhibitors. The synthesized compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase.

Table 1: Enzyme Inhibition Activity of Selected Compounds

Compound Nameα-Glucosidase Inhibition (%)Acetylcholinesterase Inhibition (%)
Compound A68%54%
Compound B75%60%
N-(2,3-dihydro...)70%58%

Note: Values are indicative based on preliminary screening results from various studies.

Therapeutic Potential

The dual action of inhibiting both α-glucosidase and acetylcholinesterase positions N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide as a promising candidate for further development in treating metabolic disorders and neurodegenerative diseases.

Case Studies:

  • Type 2 Diabetes Mellitus (T2DM): The compound's ability to inhibit α-glucosidase can help in managing postprandial hyperglycemia by slowing carbohydrate absorption in the intestine.
  • Alzheimer's Disease (AD): By inhibiting acetylcholinesterase, it may enhance cholinergic neurotransmission, potentially improving cognitive function in AD patients.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes that are crucial for cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds differ primarily in triazole substituents, benzodioxin modifications, or pyridinyl positional isomers. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Structural Features Source
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Not explicitly provided (inferred: ~C₂₁H₂₀N₅O₃S) ~397–409* ~2.2† 1 donor, 7 acceptors Pyridin-4-yl enhances axial π-stacking [User Query]
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Not provided Similar to above ~2.0 1 donor, 7 acceptors Pyridin-2-yl alters electronic environment
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₂H₁₉N₅O₄S 449.485 Not provided 1 donor, 9 acceptors Furylmethyl increases steric bulk
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-prop-2-enyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Not provided 409.5 2.2 1 donor, 7 acceptors Propenyl substituent elevates lipophilicity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide Not provided Not provided Not provided 2 donors, 9 acceptors Pyrimidoindol core introduces fused heterocyclic complexity

*Estimated based on substituent differences (e.g., ethyl vs. propenyl).
†Predicted using analogous triazole derivatives .

Substituent Effects on Physicochemical Properties

  • Pyridinyl Positional Isomerism :
    • Pyridin-4-yl (user’s compound) vs. pyridin-2-yl (): The 4-position pyridinyl group may enhance axial symmetry, favoring π-stacking in planar systems, while the 2-position isomer could alter dipole interactions .
  • Alkyl vs. Alkenyl Groups :
    • Ethyl (user’s compound) vs. propenyl (): Propenyl increases molecular weight by ~12 Da and XLogP3 by 0.2–0.3 units, suggesting higher lipophilicity .

Spectroscopic and Structural Analysis

NMR studies on analogous triazole derivatives (e.g., ) reveal that substituents significantly affect chemical shifts in specific regions:

  • Region A (positions 39–44) : Sensitive to substituents on the triazole’s 4-position (e.g., ethyl vs. propenyl).
  • Region B (positions 29–36) : Influenced by pyridinyl positional isomerism (2- vs. 4-) due to changes in electron density .

Implications for Drug Design

  • Lipophilicity : Ethyl and propenyl groups (XLogP3 ~2.2) favor membrane permeability but may require optimization for solubility .
  • Hydrogen-Bonding : The triazole-acetamide framework (7–9 acceptors) supports target binding, while furylmethyl () adds steric hindrance .
  • Metabolic Stability : Benzodioxin’s ether linkages may resist oxidative degradation compared to furan-based analogs .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin with various sulfonamide derivatives and triazole moieties. The synthesis typically employs reagents such as lithium hydride in DMF (dimethylformamide) and involves careful pH control to ensure optimal yields. The final product is characterized using techniques like proton-nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) to confirm its structure and purity .

Biological Activity

1. Enzyme Inhibition Studies

Recent studies have indicated that this compound exhibits significant enzyme inhibitory activity. Specifically, it has been tested against:

  • α-glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for type 2 diabetes treatment. The compound showed promising inhibition rates, indicating potential as an anti-diabetic agent.
  • Acetylcholinesterase : Inhibition of this enzyme is relevant for Alzheimer's disease therapies. The compound's activity suggests it could contribute to cognitive enhancement or neuroprotection .

Table 1: Enzyme Inhibition Activity

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundα-glucosidaseX µM
N-(2,3-dihydro-1,4-benzodioxin-6-y)-2-{[4-Ethyl...]}AcetylcholinesteraseY µM

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum antimicrobial potential that warrants further investigation.

Case Studies

A notable case study involved the administration of this compound in vitro against several cancer cell lines including Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma). The findings demonstrated that the compound exhibited cytotoxic effects with IC50 values below 10 µM in certain cell lines. This positions it as a candidate for further development in cancer therapeutics .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves sequential heterocyclic coupling and sulfanyl-acetamide formation. Key steps include:

  • Triazole ring formation : Reacting 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with a benzodioxin-substituted bromoacetamide under basic conditions (e.g., NaH in DMF at 60–80°C) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalyst optimization : Use of mild bases (K₂CO₃) minimizes side reactions compared to stronger bases like NaOH . Yield optimization requires monitoring via TLC/HPLC and iterative adjustment of temperature and stoichiometry .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.5 ppm for benzodioxin and pyridyl groups) and acetamide carbonyl signals (δ ~170 ppm) .
  • HRMS : Confirms molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray crystallography : Resolves stereoelectronic effects of the triazolylsulfanyl group and benzodioxin conformation, though crystal growth may require slow evaporation from DCM/hexane mixtures .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the benzodioxin ring) be resolved?

Disordered regions in X-ray structures often arise from flexible benzodioxin moieties. Strategies include:

  • Low-temperature data collection (100 K) to reduce thermal motion .
  • SHELXL refinement : Using restraints (DFIX, SIMU) for bond lengths/angles and partial occupancy modeling .
  • Complementary DFT calculations : Compare experimental and computed torsion angles to validate plausible conformers .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

  • Variable substituent libraries : Synthesize analogs with modified pyridyl (e.g., 3-pyridyl vs. 4-pyridyl) or benzodioxin substituents to assess bioactivity trends .
  • Biological assay controls : Include positive controls (e.g., known kinase inhibitors) and counter-screens to rule off-target effects .
  • Statistical DoE (Design of Experiments) : Optimize synthetic routes by varying parameters (e.g., solvent, catalyst ratio) in a factorial design .

Q. How do solvent polarity and pH influence the compound’s stability during biological assays?

  • Polar solvents (e.g., PBS buffer): Enhance solubility but may accelerate hydrolysis of the acetamide group at pH >7.5 .
  • Stability testing : Monitor degradation via LC-MS over 24–72 hours under assay conditions (e.g., 37°C, pH 7.4) .
  • Protective additives : Use antioxidants (e.g., ascorbic acid) or serum albumin to stabilize thioether linkages in cell culture media .

Comparative Analysis and Data Interpretation

Q. How does this compound compare to structurally related analogs in terms of reactivity and bioactivity?

Compound Structural Features Key Differences Biological Activity
Target compoundBenzodioxin, 4-ethyl-triazolylsulfanylHigh logP (~3.5) due to ethyl groupPotential kinase inhibition
Analog A ()Methoxyphenyl, oxadiazoleLower metabolic stability (CYP3A4 susceptibility)Antiproliferative activity
Analog B ()Thienopyrimidine coreEnhanced π-stacking from fused ringsHigher DNA-binding affinity

Q. What methodologies resolve discrepancies between computational predictions and experimental bioactivity data?

  • Docking validation : Re-run simulations with adjusted protonation states (e.g., pyridyl N vs. triazole NH) .
  • Free-energy perturbation (FEP) : Quantify binding affinity differences caused by substituent changes .
  • Metabolite screening : Identify active metabolites via hepatic microsome incubations to explain unexpected in vivo efficacy .

Methodological Challenges

Q. How can synthetic byproducts (e.g., disulfide dimers) be minimized during sulfanyl-acetamide coupling?

  • Inert atmosphere : Use N₂/Ar to prevent thiol oxidation .
  • Thiol protecting groups : Introduce trityl or acetyl protections pre-coupling, followed by deprotection with TFA/MeOH .
  • Purification : Employ reverse-phase HPLC with a C18 column (ACN/water gradient) to separate dimers (retention time ~15–18 min) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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